
Rosiglitazone hydrochloride
Übersicht
Beschreibung
Rosiglitazone Hydrochloride is a thiazolidinedione class drug primarily used as an anti-diabetic medication. It is marketed under the brand name Avandia and is used to improve glycemic control in adults with type 2 diabetes mellitus. The compound works by increasing the body’s sensitivity to insulin, thereby helping to control blood sugar levels .
Vorbereitungsmethoden
Die Synthese von Rosiglitazonhydrochlorid umfasst einen fünfschrittigen Syntheseweg, der von kommerziell erhältlichen Materialien wie 2-Chlorpyridin, N-Methylethanolamin, 4-Fluorbenzaldehyd oder 4-Hydroxybenzaldehyd und 1,3-Thiazolidin-2,4-dion ausgeht. Die Schritte umfassen Cyclisierung, Alkylierung, Etherifizierung, Kondensation und Reduktion. Die optimalen Ausbeuten für diese Schritte betragen 90 %, 99 %, 59 %, 75 % und 91 %.
Die Gesamtausbeute für die Synthese beträgt etwa 40 %, was sie für industrielle Zwecke geeignet macht .
Analyse Chemischer Reaktionen
Rosiglitazonhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln, um die Verbindung in ihre oxidierte Form zu überführen.
Reduktion: Reduktionsreaktionen werden verwendet, um die Verbindung in ihre reduzierte Form umzuwandeln, wobei häufig Reduktionsmittel verwendet werden.
Substitution: Dies beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere, unter Verwendung spezifischer Reagenzien und Bedingungen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Mellitus Management
Rosiglitazone is primarily indicated for the treatment of type 2 diabetes mellitus, either as monotherapy or in combination with other antidiabetic agents such as metformin or sulfonylureas. Its efficacy in lowering hemoglobin A1c (HbA1c) levels is comparable to other oral hypoglycemic agents:
- Monotherapy : Effective for patients inadequately controlled by diet and exercise alone.
- Combination Therapy : Enhances glycemic control when added to metformin or sulfonylureas .
Potential Non-Hypoglycemic Effects
Research has indicated that rosiglitazone may have beneficial effects on cardiovascular risk factors and inflammatory conditions:
- Cardiovascular Protection : Studies suggest that rosiglitazone may reduce intimal-medial thickness in vascular smooth muscle cells, potentially lowering atherosclerosis risk .
- Neuroprotective Properties : Research indicates that rosiglitazone has protective effects against neurodegenerative diseases such as Parkinson's disease due to its anti-apoptotic and anti-oxidative properties .
Ulcerative Colitis Treatment
Emerging evidence suggests that rosiglitazone may also be effective in treating mild to moderate ulcerative colitis due to its anti-inflammatory effects .
Data Tables
Application | Indication | Efficacy | Notes |
---|---|---|---|
Type 2 Diabetes Mellitus | Monotherapy / Combination Therapy | Lowers HbA1c by 1-2% | Comparable efficacy to metformin/sulfonylureas |
Cardiovascular Risk Reduction | Potential benefit in atherosclerosis | Reduces intimal-medial thickness | Requires further research |
Neurodegenerative Diseases | Parkinson's Disease | Anti-apoptotic effects observed | Promising but needs more clinical trials |
Ulcerative Colitis | Mild to Moderate Cases | Anti-inflammatory properties | Limited studies available |
Case Studies
- Combination Therapy with Metformin
- Cardiovascular Outcomes
- Neuroprotective Effects
Wirkmechanismus
Rosiglitazone Hydrochloride exerts its effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a type of nuclear receptor. This activation influences the production of various gene products involved in glucose and lipid metabolism. The compound increases the body’s sensitivity to insulin, thereby improving glycemic control. It also has anti-inflammatory effects by reducing nuclear factor kappa-B (NFκB) levels and increasing inhibitor (IκB) levels .
Vergleich Mit ähnlichen Verbindungen
Rosiglitazonhydrochlorid wird oft mit anderen Thiazolidindionen verglichen, wie z. B. Pioglitazon. Beide Verbindungen wirken durch Aktivierung von PPARγ und Verbesserung der Insulinsensitivität. Rosiglitazonhydrochlorid wurde im Vergleich zu Pioglitazon mit einem höheren Risiko für Herz-Kreislauf-Ereignisse in Verbindung gebracht. Trotzdem ist es ein wertvolles Medikament für die Behandlung von Typ-2-Diabetes mellitus .
Ähnliche Verbindungen
- Pioglitazon
- Troglitazon
- Ciglitazon
Diese Verbindungen haben ähnliche Wirkmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Profilen und Nebenwirkungsprofilen .
Biologische Aktivität
Rosiglitazone hydrochloride, a member of the thiazolidinedione class of drugs, is primarily used for the management of type 2 diabetes mellitus. Its biological activity is largely attributed to its role as a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a pivotal role in regulating glucose and lipid metabolism. This article delves into the biological mechanisms, pharmacokinetics, and clinical implications of rosiglitazone, supported by relevant data and case studies.
Rosiglitazone acts by activating PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism. This activation enhances insulin sensitivity in various tissues, including adipose tissue, skeletal muscle, and the liver. The following key effects are noted:
- Increased Insulin Sensitivity : Rosiglitazone improves glycemic control by enhancing insulin sensitivity and reducing circulating insulin levels .
- Anti-inflammatory Effects : The drug also exhibits anti-inflammatory properties by decreasing levels of nuclear factor kappa-B (NFκB) and increasing inhibitor (IκB) levels, which may contribute to its therapeutic effects beyond glucose regulation .
Pharmacokinetics
The pharmacokinetic profile of rosiglitazone demonstrates high bioavailability and extensive protein binding:
- Bioavailability : Approximately 99% .
- Peak Plasma Concentration : Achieved about 1 hour post-administration .
- Volume of Distribution : Ranges from 13.5 L in pediatric patients to 17.6 L in adults .
- Protein Binding : 99.8%, primarily to albumin .
- Metabolism : Predominantly metabolized by cytochrome P450 isoenzyme CYP2C8, leading to inactive metabolites .
Clinical Efficacy
Numerous studies have evaluated the efficacy of rosiglitazone in managing type 2 diabetes:
Case Study: Efficacy in Type 2 Diabetes
A double-blind study involving 380 patients assessed the impact of varying doses of rosiglitazone on fasting plasma glucose (FPG). Results indicated that:
- Dosage Impact : Doses of 1.0 mg and 2.0 mg twice daily significantly reduced FPG levels (p=0.0001).
- Secondary Outcomes : Improvements were also observed in HbA1c levels and reductions in plasma insulin and free fatty acids, alongside increases in total cholesterol and HDL levels .
Safety Profile
While rosiglitazone is effective for glycemic control, concerns regarding its safety profile have emerged:
- Cancer Risk : A meta-analysis indicated no significant increase in cancer risk associated with rosiglitazone treatment compared to controls (OR 0.91; 95% CI 0.71–1.16) but suggested a potential protective effect against certain malignancies .
- Adverse Effects : Common side effects include weight gain and fluid retention, necessitating careful monitoring during treatment.
Research Findings on Additional Benefits
Recent investigations have explored potential neuroprotective effects of rosiglitazone beyond diabetes management:
Case Study: Alzheimer’s Disease
Research has shown that rosiglitazone may reduce amyloid beta (Aβ) burden in transgenic mouse models of Alzheimer's disease. Key findings include:
- Reduction in Amyloid Plaques : Significant decrease in amyloid plaques within the hippocampus.
- Memory Improvement : The drug improved recognition and spatial memory, suggesting possible applications in neurodegenerative conditions .
Summary Table of Key Findings
Parameter | Value/Outcome |
---|---|
Bioavailability | ~99% |
Peak Plasma Concentration | ~1 hour post-dose |
Protein Binding | 99.8% to albumin |
Efficacy in FPG Reduction | Significant at doses ≥1 mg (p=0.0001) |
Cancer Risk | No significant increase (OR 0.91) |
Neuroprotective Effects | Reduced Aβ burden; improved memory |
Eigenschaften
IUPAC Name |
5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSCTTPDKURIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432078 | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302543-62-0 | |
Record name | Rosiglitazone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0302543620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosiglitazone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROSIGLITAZONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3055SS582 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.